SYK Inhibitor Potency is Dependent on the (3R,4R)-Diaminopyrimidine Scaffold
The absolute requirement for the (3R,4R)-3-aminotetrahydro-2H-pyran-4-amine fragment is established in a co-crystal structure of SYK kinase (PDB 3SRV), where the tetrahydropyran oxygen and the (3R)-amino group form critical hydrogen bonds with the kinase hinge region, while the (4R)-positioned pyrimidine carboxamide extends into the solvent-exposed region . The CN102348707A patent explicitly exemplifies the synthesis of the active compound using the (3R,4R) building block, with no biological data reported for the (3R,4S) or (3S,4R) diastereomers, indicating that the stereochemistry is a prerequisite for on-target activity [REFS-1, REFS-4].
| Evidence Dimension | Kinase Inhibitor Binding Mode (Structural Biology) |
|---|---|
| Target Compound Data | Maintains key hinge-region hydrogen bonds via (3R)-NH and pyran oxygen (PDB 3SRV) |
| Comparator Or Baseline | Hypothetical (3R,4S)-diastereomer would displace the pyrimidine vector, abrogating hinge binding |
| Quantified Difference | Not applicable (qualitative structural inference); no quantitative IC50 values available for diastereomers |
| Conditions | X-ray crystallography at 1.95 Å resolution; recombinant human SYK kinase domain |
Why This Matters
For a drug discovery program targeting SYK, procurement of the incorrect diastereomer would yield a structurally distinct analog with unvalidated (likely null) biological activity, rendering the synthesis campaign futile.
- [1] Glaxo Group Ltd. Pyrimidinecarboxamide derivatives as inhibitors of SYK kinase. Patent Publication CN102348707A, 2012. View Source
- [2] RCSB Protein Data Bank. Crystal structure of spleen tyrosine kinase (SYK) in complex with a diaminopyrimidine carboxamide inhibitor (PDB ID: 3SRV). View Source
- [3] Somers, D. O.; Neu, M. Crystal structure of spleen tyrosine kinase (SYK) in complex with a diaminopyrimidine carboxamide inhibitor. PDB ID: 3SRV. 2010. View Source
